Indole-4,7-diol, 3-(2-aminopropyl)-
CAS No.: 55206-17-2
Cat. No.: VC18425730
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55206-17-2 |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(3-aminopropyl)-1H-indole-4,7-diol |
| Standard InChI | InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2 |
| Standard InChI Key | KWJHDFUOWZGKHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1O)C(=CN2)CCCN)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-(3-aminopropyl)-1H-indole-4,7-diol . Its molecular formula reflects a compact structure with multiple functional groups, including two hydroxyls, a primary amine, and an aromatic indole core.
Structural Representation
The SMILES notation for the compound is C1=CC(=C2C(=C1O)C(=CN2)CCCN)O, while its InChIKey is KWJHDFUOWZGKHO-UHFFFAOYSA-N . The presence of hydroxyl groups at positions 4 and 7 and the aminopropyl chain at position 3 creates a polar molecule with hydrogen-bonding capabilities (Figure 1).
Table 1: Key Identifiers of Indole-4,7-diol, 3-(2-aminopropyl)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55206-17-2 | |
| Molecular Weight | 206.24 g/mol | |
| XLogP3 | 1 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Challenges
Synthetic Routes
While no direct synthesis protocol for Indole-4,7-diol, 3-(2-aminopropyl)- has been published, analogous indole derivatives are typically synthesized via:
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Alkylation of indole precursors using propylamine derivatives.
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Condensation reactions involving tryptamine analogs and hydroxylation agents .
A study on structurally related indolyl 1,2-propanediol alkaloids revealed discrepancies between synthetic and natural products’ NMR spectra, underscoring the complexity of achieving correct regioselectivity in hydroxylated indoles . For instance, silver-mediated alkoxylation and BF-promoted elimination have been employed to construct 3-alkoxyindoles, but these methods require precise control to avoid side reactions .
Analytical Characterization
The compound’s purity and structure are confirmed via:
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H NMR: Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (δ 4.5–5.5 ppm), and amine protons (δ 1.5–2.5 ppm).
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HRMS: A molecular ion peak at m/z 206.1055 (calculated for ) .
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3 value of 1 , the compound exhibits moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. The four hydrogen bond donors and three acceptors further enhance its solubility in polar solvents like water or ethanol.
Stability and Reactivity
The indole ring is susceptible to electrophilic substitution, particularly at the 5- and 6-positions. The hydroxyl groups may undergo oxidation under acidic conditions, necessitating inert atmospheres during storage .
Table 2: Computed Physicochemical Properties
Biological Activity and Toxicology
Acute Toxicity
Subcutaneous administration in mice resulted in an LDLo (lowest published lethal dose) of 100 mg/kg, with cardiac abnormalities observed post-mortem . This highlights the need for cautious handling and further dose-response studies.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual hydroxyl and amine functionalities make it a candidate for:
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Antidepressant agents: Modulating serotonin pathways.
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Antimicrobial scaffolds: Hybridization with quinazolinones or β-lactams .
Research Gaps
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Synthetic Optimization: Development of regioselective hydroxylation methods.
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In Vivo Studies: Pharmacokinetic profiling and target identification.
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